N-(2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide: is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps:
Formation of the Benzoxadiazole Core: The initial step involves the cyclization of an appropriate precursor, such as 2-nitroaniline, with a suitable reagent like thionyl chloride or phosphorus oxychloride to form the benzoxadiazole ring.
Introduction of the Sulfonamide Group: The benzoxadiazole intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide by reacting with 2-ethylphenylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced under specific conditions to modify the benzoxadiazole ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzene ring and the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Modified benzoxadiazole derivatives.
Substitution Products: Various substituted benzoxadiazole-sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block for synthesizing more complex molecules
Biology
The compound has been studied for its biological activity, including its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic properties. The sulfonamide group is known for its antibacterial activity, and modifications of the benzoxadiazole ring can enhance its pharmacological profile.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzoxadiazole ring can intercalate with DNA or interact with proteins, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2,1,3-benzoxadiazole-4-carboxamide
- N-(2-ethylphenyl)-2,1,3-benzoxadiazole-4-thiol
- N-(2-ethylphenyl)-2,1,3-benzoxadiazole-4-amine
Uniqueness
N-(2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to the presence of the sulfonamide group, which imparts unique chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for diverse applications, particularly in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C14H13N3O3S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13N3O3S/c1-2-10-6-3-4-7-11(10)17-21(18,19)13-9-5-8-12-14(13)16-20-15-12/h3-9,17H,2H2,1H3 |
InChI Key |
BAGKIKFTSGCWTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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